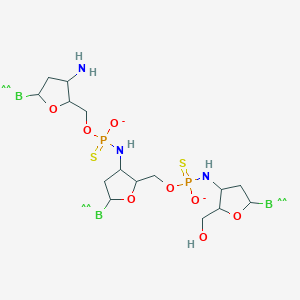

![molecular formula C111H156N22O43S2 B10832682 (2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10832682.png)

(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

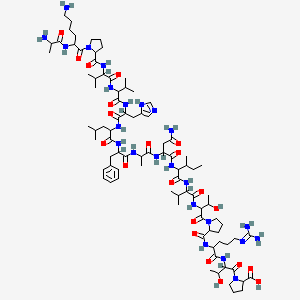

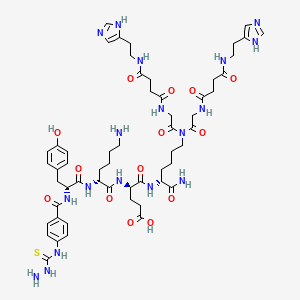

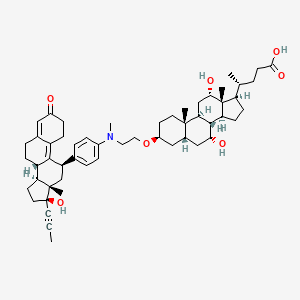

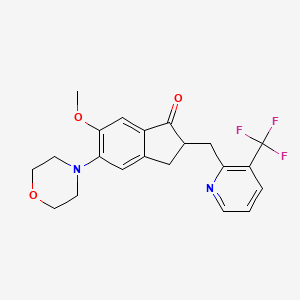

EC0489 is a small molecule drug conjugate designed for targeted cancer therapy. It is a conjugate of folic acid and diacetyl vinblastine hydrazide, which targets the folate receptor. The folate receptor is overexpressed in many types of cancer cells, making EC0489 a promising candidate for selective tumor targeting .

Preparation Methods

Synthetic Routes and Reaction Conditions

EC0489 is synthesized through a series of chemical reactions that involve the conjugation of folic acid with diacetyl vinblastine hydrazide. The synthesis begins with the activation of folic acid, followed by its conjugation with diacetyl vinblastine hydrazide through a linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .

Industrial Production Methods

The industrial production of EC0489 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to remove impurities and obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

EC0489 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s stability and efficacy.

Substitution: Substitution reactions may involve the replacement of functional groups within the molecule, impacting its binding affinity and selectivity

Common Reagents and Conditions

Common reagents used in the reactions involving EC0489 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired chemical transformations while maintaining the integrity of the compound .

Major Products Formed

The major products formed from the reactions involving EC0489 depend on the specific reaction conditions and reagents used. These products may include modified versions of the original compound with altered chemical properties and biological activity .

Scientific Research Applications

EC0489 has several scientific research applications, including:

Chemistry: It is used as a model compound for studying targeted drug delivery systems and the development of small molecule drug conjugates.

Biology: EC0489 is employed in research on cellular uptake mechanisms and receptor-mediated endocytosis.

Medicine: The compound is being investigated for its potential as a targeted cancer therapy, particularly for tumors that overexpress the folate receptor.

Industry: EC0489 serves as a prototype for the development of new targeted therapeutics and drug delivery systems

Mechanism of Action

EC0489 exerts its effects by binding to the folate receptor on the surface of cancer cells. Once bound, the compound is internalized through receptor-mediated endocytosis. Inside the cell, the diacetyl vinblastine hydrazide component is released, exerting its cytotoxic effects by disrupting microtubule formation and inhibiting cell division. This targeted approach minimizes off-target effects and enhances the therapeutic efficacy of the compound .

Comparison with Similar Compounds

Similar Compounds

EC145: Another folate-targeted vinca alkaloid conjugate with similar targeting mechanisms but different pharmacokinetic properties.

Folate-linked chemotherapeutics: Other compounds that utilize folate targeting for selective delivery to cancer cells.

Uniqueness of EC0489

EC0489 is unique due to its novel carbohydrate segments (1-amino-1-deoxy-glucitolyl-γ-glutamate) that enhance its pharmacokinetic profile. Compared to EC145, EC0489 has a shorter elimination half-life, decreased bile clearance, increased urinary excretion, and improved tolerability in animal models. These features make EC0489 a promising candidate for clinical evaluation and potential therapeutic use .

Properties

Molecular Formula |

C111H156N22O43S2 |

|---|---|

Molecular Weight |

2550.7 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-[2-[[[(1R,9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxy]ethyldisulfanyl]ethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C111H156N22O43S2/c1-6-107(172)39-52-40-110(104(170)175-5,89-57(29-33-132(46-52)51-107)56-11-8-9-12-60(56)120-89)59-37-58-68(38-75(59)174-4)131(3)101-109(58)31-34-133-32-10-30-108(7-2,100(109)133)102(168)111(101,173)103(169)129-130-106(171)176-35-36-177-178-50-67(99(166)167)126-96(162)63(19-25-78(145)116-45-71(139)85(153)88(156)74(142)49-136)122-95(161)65(22-28-81(149)150)124-93(159)62(18-24-77(144)115-44-70(138)84(152)87(155)73(141)48-135)121-94(160)64(21-27-80(147)148)123-92(158)61(17-23-76(143)114-43-69(137)83(151)86(154)72(140)47-134)119-79(146)26-20-66(98(164)165)125-91(157)53-13-15-54(16-14-53)113-41-55-42-117-90-82(118-55)97(163)128-105(112)127-90/h8-16,30,37-38,42,52,61-67,69-74,83-88,100-102,113,120,134-142,151-156,168,172-173H,6-7,17-29,31-36,39-41,43-51H2,1-5H3,(H,114,143)(H,115,144)(H,116,145)(H,119,146)(H,121,160)(H,122,161)(H,123,158)(H,124,159)(H,125,157)(H,126,162)(H,129,169)(H,130,171)(H,147,148)(H,149,150)(H,164,165)(H,166,167)(H3,112,117,127,128,163)/t52-,61-,62-,63-,64-,65-,66-,67-,69-,70-,71-,72+,73+,74+,83+,84+,85+,86+,87+,88+,100-,101+,102+,107-,108+,109+,110-,111-/m0/s1 |

InChI Key |

PHCAWPRQWLBYTH-HCDHKMFTSA-N |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)NNC(=O)OCCSSC[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CNC2=NC(=NC(=O)C2=N1)N)O)O)CC)OC)C(=O)OC)O |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NNC(=O)OCCSSCC(C(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)NCC(C(C(C(CO)O)O)O)O)NC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC1=CNC2=NC(=NC(=O)C2=N1)N)O)O)CC)OC)C(=O)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)

![2-[(Ethyl)disulfanyl]-2-methylthioacetamide](/img/structure/B10832623.png)

![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)

![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)

![2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10832694.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-4-methylsulfanylbutylidene)amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1,3-dihydroxybutylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxy-3-phenylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxypropylidene]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1,3-dihydroxypropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-methylpentanoic acid](/img/structure/B10832705.png)